N-succinyl-ala-ala-pro-phe-p-nitroanilide
Overview
Description
“N-Succinyl-ala-ala-pro-phe-p-nitroanilide” is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . It is a white to faint yellow powder .
Molecular Structure Analysis
The molecular formula of “N-succinyl-ala-ala-pro-phe-p-nitroanilide” is C30H36N6O9 . Its molecular weight is 624.64 . The SMILES string representation of its structure is[H][C@]1(CCCN1C(=O)C@HNC(=O)C@HNC(=O)CCC(O)=O)C(=O)NC@@HC(=O)Nc3ccc(cc3)N+=O
. Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis
“N-succinyl-ala-ala-pro-phe-p-nitroanilide” has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Scientific Research Applications
Enzyme Identification and Characterization
N-succinyl-ala-ala-pro-phe-p-nitroanilide has been utilized in identifying and characterizing various enzymes. For instance, a study by Soeda, Ohyama, and Nagamatsu (1984) identified a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol, revealing its identity as a proline endopeptidase (Soeda, Ohyama, & Nagamatsu, 1984). Similarly, Delmar et al. (1979) synthesized this compound as a new substrate for chymotrypsin and performed a kinetic analysis of its hydrolysis (Delmar, Largman, Brodrick, & Geokas, 1979).
Enzyme Reaction Kinetics and Mechanisms
In the study of enzyme reaction kinetics and mechanisms, N-succinyl-ala-ala-pro-phe-p-nitroanilide has proven to be a valuable substrate. For example, Blocher, Walde, and Dunn (1999) used it to model the kinetic behavior of alpha-chymotrypsin in different systems (Blocher, Walde, & Dunn, 1999).
Studying Enzyme Inhibition
This compound has also been essential in studying enzyme inhibition mechanisms. Research by Justice et al. (1990) used it to detect proline isomerase activity in FK506-binding protein and to study the inhibition effect of FK506 on the enzyme-substrate solution (Justice et al., 1990).
Enzymatic Activity in Biological Systems
Studies like that of Maeda, Kobori, and Uzawa (1983) have explored the hydrolysis of N-succinyl-ala-ala-pro-phe-p-nitroanilide by enzymes associated with human high-density lipoproteins, highlighting its utility in understanding enzymatic activity in biological systems (Maeda, Kobori, & Uzawa, 1983).
Future Directions
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMKWNDBAVNQZ-WJNSRDFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-succinyl-ala-ala-pro-phe-p-nitroanilide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.